2-メチル-2-(3-ニトロ-1H-ピラゾール-1-イル)プロパン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . It is characterized by the presence of a pyrazole ring substituted with a nitro group and a propanoic acid moiety. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.

科学的研究の応用

2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its unique structural features.

Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives.

作用機序

Target of Action

This compound is a derivative of pyrazole, a heterocyclic compound known for its broad range of chemical and biological properties . Pyrazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

As a pyrazole derivative, it may interact with various biological targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound could affect multiple pathways

Result of Action

As a derivative of pyrazole, it may exhibit a range of biological activities . .

準備方法

The synthesis of 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Alkylation: The nitrated pyrazole is alkylated with a suitable alkyl halide to introduce the 2-methyl group.

Carboxylation: Finally, the alkylated pyrazole is carboxylated using carbon dioxide under high pressure and temperature to form the propanoic acid moiety.

化学反応の分析

2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, alcohols, and acid catalysts. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and esters.

類似化合物との比較

Similar compounds to 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid include:

2-Methyl-2-(3-amino-1H-pyrazol-1-yl)propanoic acid: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.

2-Methyl-2-(3-chloro-1H-pyrazol-1-yl)propanoic acid:

These compounds share the pyrazole ring and propanoic acid moiety but differ in their substituents, leading to variations in their chemical behavior and applications.

生物活性

2-Methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antibacterial and antifungal properties, as well as its role in various biochemical pathways.

Chemical Structure and Properties

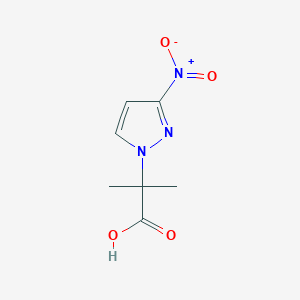

The structure of 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid can be represented as follows:

Key Properties:

- Molecular Formula: C7H9N3O4

- Molecular Weight: 199.16 g/mol

- CAS Number: 1006435-66-0

As a pyrazole derivative, 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid interacts with various biological targets, potentially modulating several biochemical pathways. The nitro group on the pyrazole ring may play a significant role in its biological activity by participating in redox reactions or serving as a site for further chemical modifications.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. While specific data on 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid's antibacterial activity is limited, related compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Pyrazole Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A (similar structure) | 0.0039 | S. aureus |

| Compound B (similar structure) | 0.025 | E. coli |

| Compound C (related pyrazole derivative) | 0.0195 | Bacillus mycoides |

Antifungal Activity

In addition to antibacterial properties, certain pyrazole derivatives have shown antifungal activity. For example, compounds with structural similarities to 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid have been effective against Candida albicans, with MIC values reported between 16.69 to 78.23 µM .

Table 2: Antifungal Activity of Related Pyrazole Derivatives

| Compound Name | MIC (µM) | Active Against |

|---|---|---|

| Compound D (related pyrazole derivative) | 16.69 | C. albicans |

| Compound E (related pyrazole derivative) | 39.00 | Fusarium oxysporum |

Case Studies and Research Findings

A study examining the biological activities of various pyrazole derivatives highlighted the importance of substituents on the pyrazole ring in determining their biological efficacy. The introduction of different functional groups significantly affected their interaction with microbial targets, suggesting that modifications to the structure of 2-methyl-2-(3-nitro-1H-pyrazol-1-yl)propanoic acid could enhance its bioactivity .

In another investigation focused on the synthesis of new pyrazole compounds, researchers found that altering the nitro group could lead to derivatives with improved pharmacological profiles, including enhanced antibacterial and antifungal properties . This emphasizes the potential for further research into optimizing the structure of this compound for therapeutic applications.

特性

IUPAC Name |

2-methyl-2-(3-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-7(2,6(11)12)9-4-3-5(8-9)10(13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHONSFYIWMJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=CC(=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。